molecular formula C27H21F3O10S B1594476 [3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate CAS No. 97614-41-0

[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

Cat. No. B1594476
CAS RN: 97614-41-0
M. Wt: 594.5 g/mol
InChI Key: HBSJRDYIAMPUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C27H21F3O10S . The exact mass is 594.08075252 g/mol . The structure includes a trifluoromethylsulfonyloxy group attached to an oxolan ring, which is further connected to a methyl benzoate group via an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 594.5 g/mol . It has a topological polar surface area of 140 Ų . It has 13 hydrogen bond acceptors and 12 rotatable bonds . Its XLogP3 value is 5.5 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Liquid-Crystalline Properties

One study discusses the rational design and synthesis of supramolecular dendrimers that self-organize in novel thermotropic cubic liquid-crystalline phases. These dendrimers, which are related to the chemical structure of interest, have been synthesized via a new convergent approach, demonstrating how specific molecular designs can lead to unique self-assembling behaviors and materials with potentially novel properties (Balagurusamy et al., 1997).

Applications in Imaging

Another research area involves the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers, aiming at imaging Alzheimer's disease. The study provides insights into the design and synthesis of compounds, including those structurally similar to the compound , for biomedical imaging applications (Gao, Wang, & Zheng, 2018).

Mesomorphic Properties

Research on difluoro substituted benzoate derivatives, akin to the compound , has explored their rich polymesomorphic sequences, offering insights into how such structures might influence liquid-crystalline phases and transitions. This study is pertinent for understanding the material properties and applications of similar compounds in liquid crystal technology (Cruz et al., 2001).

Synthesis Techniques

The development of novel synthesis techniques for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcases the broader chemical interest and the versatility of synthesis methods that might be applicable to similar compounds. Such studies contribute to the synthetic chemistry field by providing new pathways for creating complex molecules (Gabriele et al., 2006).

Inhibition Studies

Investigations into the interaction of certain benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution offer insights into reactivity and potential applications of similar compounds in chemical synthesis or modification processes. This research could inform the development of new materials or chemical treatments (Gaidarzhy et al., 2020).

properties

IUPAC Name

[3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSJRDYIAMPUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912738
Record name 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

CAS RN

97614-41-0, 99341-77-2
Record name NSC714888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 2
Reactant of Route 2
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 3
Reactant of Route 3
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 4
Reactant of Route 4
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 5
Reactant of Route 5
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.